molecular formula C₁₃H₈I₄O₃ B1144834 4-(4-(Hydroxymethyl)-2,6-diiodophenoxy)-2,6-diiodophenol CAS No. 2055-94-9

4-(4-(Hydroxymethyl)-2,6-diiodophenoxy)-2,6-diiodophenol

Cat. No. B1144834
CAS RN: 2055-94-9
M. Wt: 719.82
InChI Key:
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Description

Synthesis Analysis

The synthesis of derivatives similar to "4-(4-(Hydroxymethyl)-2,6-diiodophenoxy)-2,6-diiodophenol" often involves complex procedures that may include halogenation, etherification, and hydroxylation steps. A study by Masci and Thuéry (2002) investigated the hydrogen-bonded assemblages in derivatives of 2,6-bis(hydroxymethyl)phenol, highlighting the role of hydrogen bonding in the structural integrity of these compounds (Masci & Thuéry, 2002). Although not directly related to the exact compound , this research sheds light on the potential synthesis pathways and the importance of intermolecular interactions in the final product's structure.

Molecular Structure Analysis

The molecular structure of iodinated phenol derivatives is characterized by the presence of iodine atoms and hydroxymethyl groups attached to a phenol backbone. The structural analysis often involves studying the hydrogen-bonding patterns and the influence of substituents on the overall molecular conformation. The work by Masci and Thuéry (2002) provides insights into the structural aspects of similar compounds, demonstrating how hydrogen bonds contribute to the formation of stable molecular assemblages (Masci & Thuéry, 2002).

Chemical Reactions and Properties

The chemical reactivity of "4-(4-(Hydroxymethyl)-2,6-diiodophenoxy)-2,6-diiodophenol" can be influenced by the presence of iodine and hydroxymethyl groups. These functional groups may undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the study on the synthesis and oxidation of 4-(N-Arylmethylideneamino)-2,6-di-t-butylphenols by Manda (1974) explores the oxidative behavior of phenols, which could be relevant to understanding the chemical properties of the compound (Manda, 1974).

Physical Properties Analysis

The physical properties of iodinated phenol derivatives, such as "4-(4-(Hydroxymethyl)-2,6-diiodophenoxy)-2,6-diiodophenol", are significantly influenced by their molecular structure. These properties may include melting point, boiling point, solubility, and crystal structure. Research by Masci and Thuéry (2002) on similar compounds provides valuable information on how structural features like hydrogen bonding can affect the physical properties (Masci & Thuéry, 2002).

Chemical Properties Analysis

The chemical properties of such iodinated phenol derivatives encompass reactivity towards various chemical agents, stability under different conditions, and potential for further functionalization. The study by Manda (1974) on the oxidation of phenols offers insights into the oxidative stability and reactivity of these compounds, which is crucial for understanding their chemical behavior (Manda, 1974).

Scientific Research Applications

Hydrogen-bonded Assemblages

Research on derivatives of 2,6-bis(hydroxymethyl)phenol, closely related to the compound , has revealed interesting hydrogen-bonding networks. These networks result in sheet formations and can include weak inter-sheet pi-pi interactions. This type of molecular assembly could be relevant in material science and crystallography (Masci & Thuéry, 2002).

Synthesis of Derivatives

The synthesis of 4-(hydroxybenzyl)phenol derivatives with bulky tert-butyl and isobornyl substituents was achieved starting from a similar phenol derivative. This research is essential for developing new organic compounds with potential applications in medicinal chemistry and material science (Buravlev et al., 2014).

Reactivity in Aqueous Solutions

Studies on the reactivity of hydroxy- and methoxy-substituted o-quinone methides, which are structurally related to the compound, in aqueous solutions revealed insights into their stability and transformation pathways. This information could be critical in understanding the behavior of similar compounds in biological systems or in industrial processes (Arumugam & Popik, 2010).

Biotransformations Catalyzed by Enzymes

Enzymatic reactions involving compounds similar to 4-(4-(Hydroxymethyl)-2,6-diiodophenoxy)-2,6-diiodophenol were studied. For example, Pseudomonas putida was shown to act on 4-alkylphenols through dehydrogenation and hydration, indicating potential applications in biocatalysis and environmental bioremediation (Hopper & Cottrell, 2003).

Non-Radical Phenolic Coupling

Research on 4-substituted-2,6-diiodophenols, which include structures similar to the compound , has shown non-radical ortho-ortho phenolic coupling, yielding biphenyls. This finding is significant in organic synthesis and the development of new chemical reactions (Bell et al., 1997).

Antioxidant Activity

The antioxidant activity of compounds structurally related to 4-(4-(Hydroxymethyl)-2,6-diiodophenoxy)-2,6-diiodophenol has been studied. These investigations provide insights into their potential use as antioxidants in various applications, including food preservation and pharmaceuticals (Amorati et al., 2003).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future research directions would depend on the context in which this compound is being studied. It could be explored for potential applications in medicine, materials science, or other fields .

properties

IUPAC Name

4-[4-(hydroxymethyl)-2,6-diiodophenoxy]-2,6-diiodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8I4O3/c14-8-3-7(4-9(15)12(8)19)20-13-10(16)1-6(5-18)2-11(13)17/h1-4,18-19H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARDZLZAKYSQHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8I4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

719.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(Hydroxymethyl)-2,6-diiodophenoxy)-2,6-diiodophenol

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